molecular formula C20H19N3O2 B2908525 4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439120-77-1

4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2908525
CAS No.: 439120-77-1
M. Wt: 333.391
InChI Key: NJRHNVJZMDOEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with a 2-methylbenzoyl group and a 2-pyridinylethylamine moiety, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-methylbenzoic acid with 2-pyridinylethylamine under specific conditions to form the desired compound. The reaction conditions may include the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , and solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the pyridine ring or the carbonyl group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions tailored to the specific substitution.

Major Products Formed

  • Oxidation: : Pyrrole-2-carboxylic acid derivatives.

  • Reduction: : Reduced pyridine derivatives or alcohols.

  • Substitution: : Substituted pyridine or pyrrole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.

  • Industry: : Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar molecules, such as 4-(3-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide and 4-(2-methylbenzoyl)-N-[2-(3-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Conclusion

4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable candidate for further study and development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-(2-methylbenzoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-6-2-3-8-17(14)19(24)15-12-18(23-13-15)20(25)22-11-9-16-7-4-5-10-21-16/h2-8,10,12-13,23H,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRHNVJZMDOEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.